molecular formula C19H17N5O2 B2440130 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1358274-94-8

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2440130
CAS RN: 1358274-94-8
M. Wt: 347.378
InChI Key: PDSSAUSODMHNOY-UHFFFAOYSA-N
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Description

“2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their potential as c-Met kinase inhibitors and DNA intercalators . They have shown promising results in anti-tumor activity against various cancer cell lines .


Synthesis Analysis

The synthesis of these compounds involves designing and evaluating their IC50 values against cancer cell lines . The structures of the synthesized compounds were determined using 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core is modified with various moieties to create different derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the creation of these compounds primarily involve the design and synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These reactions have been evaluated for their effectiveness against cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are primarily determined by their molecular structure . Further studies are needed to fully understand these properties.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide” across various fields:

Anticancer Agents

This compound has shown potential as an anticancer agent due to its ability to intercalate with DNA. Studies have demonstrated its efficacy against various cancer cell lines, including HepG2, HCT-116, and MCF-7 . The molecular docking studies indicate that it binds effectively to the DNA active site, which could inhibit cancer cell proliferation.

Kinase Inhibition

Research has explored derivatives of this compound as potential kinase inhibitors, particularly targeting c-Met kinase . Kinase inhibitors are crucial in cancer treatment as they can block the signals that promote tumor growth. The compound’s derivatives have shown promising results in inhibiting c-Met kinase at nanomolar concentrations, suggesting their potential in targeted cancer therapies.

Anti-inflammatory Agents

The compound has been investigated for its anti-inflammatory properties. Derivatives have been synthesized and evaluated for their effects on RAW264.7 cells, a type of macrophage cell line . These studies suggest that the compound can reduce inflammation, making it a candidate for developing new anti-inflammatory drugs.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. Enzyme inhibitors are valuable in treating a range of diseases, from metabolic disorders to infections. The compound’s structure allows for modifications that can enhance its specificity and potency as an enzyme inhibitor.

These applications highlight the versatility and potential of “2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide” in various fields of scientific research. Each application opens up new avenues for developing innovative treatments and therapies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Source 1 Source 2 Source 4

Mechanism of Action

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The intercalation into dna can disrupt a variety of cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s ability to intercalate dna suggests that it may be able to penetrate cell membranes and reach the cell nucleus

Result of Action

The result of the compound’s action is the disruption of normal cellular processes, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, making the compound a potential anticancer agent .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with DNA . Additionally, the presence of other molecules in the cell can influence the compound’s efficacy

Future Directions

The future directions for these compounds involve further design, optimization, and investigation to produce more potent anti-cancer analogs . They have potential as lead compounds for developing more efficient anti-Xoo bactericides .

properties

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12-7-9-14(10-8-12)20-17(25)11-23-15-5-3-4-6-16(15)24-13(2)21-22-18(24)19(23)26/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSSAUSODMHNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

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